rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid
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Overview
Description
rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid is a chiral compound with a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutyl derivatives and subsequent functionalization to introduce the methoxycarbonyl and acetic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxycarbonyl and acetic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid]
- rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid]
Uniqueness
rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid is unique due to its specific stereochemistry and the presence of both a cyclobutyl ring and an acetic acid moiety. This combination of structural features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[(1S,2R)-2-methoxycarbonylcyclobutyl]acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
XKEKCFWLAISBIY-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1CC(=O)O |
Canonical SMILES |
COC(=O)C1CCC1CC(=O)O |
Origin of Product |
United States |
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